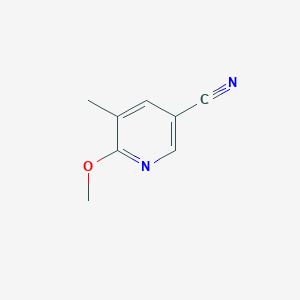

2-Amino-4-metil-6-(piridin-2-il)pirimidina

Descripción general

Descripción

“4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine” is a chemical compound that serves as an intermediate during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors Formula (II) nilotinib and Formula (IV) imatinib . Key intermediates, method for their synthesis, and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Aplicaciones Científicas De Investigación

Actividad Anti-Fibrosis

Una de las aplicaciones significativas de los derivados de 2-Amino-4-metil-6-(piridin-2-il)pirimidina es en el campo de la anti-fibrosis. Estos compuestos han sido diseñados, sintetizados y evaluados por sus actividades biológicas contra células estelares hepáticas de rata inmortalizadas (HSC-T6). Algunos derivados han mostrado prometedoras actividades anti-fibróticas, superando a los medicamentos anti-fibróticos conocidos como Pirfenidona . Inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular, lo que indica un potencial como nuevos fármacos anti-fibróticos.

Propiedades Antimicrobianas

Los derivados de pirimidina, incluidos aquellos con un grupo 4-metil-6-(piridin-2-il), son conocidos por exhibir propiedades antimicrobianas. Estos compuestos pueden sintetizarse y probarse contra diversas cepas microbianas para determinar su eficacia en la inhibición del crecimiento microbiano, lo cual es crucial en el desarrollo de nuevos antibióticos .

Aplicaciones Antivirales

La misma clase de compuestos también se ha reportado que tiene actividades antivirales. Su potencial para inhibir la replicación viral los convierte en candidatos para futuras investigaciones y desarrollo de fármacos antivirales, especialmente a raíz de las enfermedades virales emergentes .

Efectos Antitumorales

Otra aplicación importante es en el ámbito de la investigación antitumoral. Los derivados de pirimidina se han estudiado por su capacidad para inhibir el crecimiento y la proliferación tumoral. El diseño y síntesis de nuevos compuestos con la estructura de this compound podría conducir a nuevas terapias para el tratamiento del cáncer .

Inhibición Enzimática

Estos compuestos también son conocidos por su actividad inhibitoria enzimática, particularmente contra una serie de quinasas como la quinasa Bcr-Abl, la proteína quinasa asociada a rho y la glucógeno sintasa quinasa (GSK3). Esto los hace valiosos en el estudio de enfermedades donde tales enzimas juegan un papel crítico, y como potenciales agentes terapéuticos .

Complejación Metálica

Las 4-piridinilpirimidinas, incluyendo this compound, se utilizan ampliamente como ligandos para la complejación metálica. Esta aplicación es significativa en el campo de la química de coordinación, donde estos compuestos pueden formar complejos con metales, lo que lleva a materiales con propiedades interesantes y posibles aplicaciones en catálisis y ciencia de materiales .

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Similar compounds have been reported to inhibit cyclin-dependent kinases (cdk4 and cdk6) , which are crucial regulators of cell cycle progression .

Mode of Action

The exact mode of action of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine It can be inferred from related compounds that it may interact with its targets (potentially cdk4/6) to inhibit their activity . This inhibition could lead to a decrease in the phosphorylation level of the Rb protein, thereby inhibiting transcription factors, restoring cell cycle control, blocking tumor cell proliferation, and inhibiting cancer cell growth .

Biochemical Pathways

The specific biochemical pathways affected by 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Based on its potential inhibition of cdk4/6, it can be inferred that it may affect the cell cycle progression pathway . The downstream effects of this could include the inhibition of cell proliferation and potentially the induction of cell cycle arrest .

Pharmacokinetics

The ADME properties of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine A related compound has been reported to have excellent in vitro and in vivo pharmacokinetic properties in multiple species, including humans . This suggests that 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine may also have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Based on the potential inhibition of cdk4/6, it can be inferred that the compound may lead to a decrease in the phosphorylation level of the rb protein, thereby inhibiting transcription factors, restoring cell cycle control, blocking tumor cell proliferation, and inhibiting cancer cell growth .

Análisis Bioquímico

Biochemical Properties

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as receptor tyrosine kinases, which are involved in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. Additionally, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting the activity of key enzymes involved in cell survival. It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine influences cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine in animal models vary with different dosages. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions increase the compound’s solubility, facilitating its excretion from the body. Additionally, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can influence the activity of other metabolic enzymes, leading to changes in the levels of various metabolites and alterations in metabolic flux .

Transport and Distribution

Within cells and tissues, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine can be targeted to the mitochondria, where it affects mitochondrial function and cellular metabolism . Post-translational modifications, such as phosphorylation, can influence the compound’s localization by altering its interactions with cellular proteins and targeting signals .

Propiedades

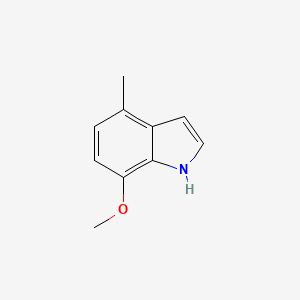

IUPAC Name |

4-methyl-6-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBWUUONURPDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699336 | |

| Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91818-70-1 | |

| Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424169.png)

![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)

![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)

![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)

![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)

![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)

![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)